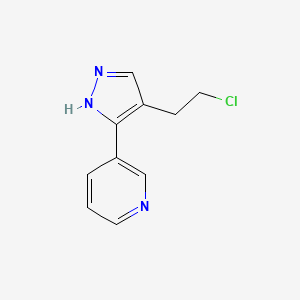

3-(4-(2-chloroethyl)-1H-pyrazol-3-yl)pyridine

Description

3-(4-(2-Chloroethyl)-1H-pyrazol-3-yl)pyridine (CAS: 2090956-78-6) is a heteroaromatic compound featuring a pyridine ring linked to a pyrazole moiety substituted with a 2-chloroethyl group. Its molecular formula is C₁₀H₁₀ClN₃, with a molecular weight of 207.66 g/mol . Its structural framework—pyridine-pyrazole hybrids—is common in medicinal chemistry due to tunable electronic properties and binding affinity for biological targets.

Properties

IUPAC Name |

3-[4-(2-chloroethyl)-1H-pyrazol-5-yl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3/c11-4-3-9-7-13-14-10(9)8-2-1-5-12-6-8/h1-2,5-7H,3-4H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTODTTAXTWQDTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=C(C=NN2)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of 3-Hydrazinopyridine with Acrylonitrile

A key step involves reacting 3-hydrazinopyridine dihydrochloride with acrylonitrile under basic conditions to form a dihydro-pyrazole intermediate, which is then oxidized to the pyrazole ring.

- Reaction conditions: Sodium ethoxide in ethanol is used as a base at around 60°C for several hours.

- Stoichiometry: Approximately 1.5 to 2 equivalents of acrylonitrile and 2 to 5 equivalents of sodium ethoxide are employed to drive the reaction to completion.

- Intermediate formed: 1-(pyridin-3-yl)-4,5-dihydro-1H-pyrazol-3-amine.

This intermediate is then oxidized to 3-(3-amino-1H-pyrazol-1-yl)pyridine, which serves as a precursor for further functionalization.

Oxidation and Amino Group Transformation

- The amino group on the pyrazole ring is converted into a chloro group via a Sandmeyer reaction.

- This involves diazotization of the amino group followed by substitution with chloride ions.

- The Sandmeyer reaction is well-established for aromatic amine to chloro transformations and is adapted here for the heterocyclic pyrazole system.

Alternative Synthetic Routes Using Nitro-Substituted Pyridines

Recent advances have utilized 2-chloro-3-nitropyridines as starting materials to synthesize pyrazolo-pyridines through nucleophilic aromatic substitution (SNAr) and Japp–Klingemann reactions.

- The SNAr reaction allows substitution of the chloro group by hydrazine derivatives, forming hydrazinopyridines.

- Subsequent azo-coupling, deacylation, and pyrazole ring annulation occur in a one-pot process, improving operational simplicity.

- This method also involves unusual rearrangements such as C-N migration of acetyl groups, expanding the synthetic versatility.

Research Data and Reaction Conditions Summary

| Step | Reaction Type | Reagents/Conditions | Key Intermediates/Product | Yield/Notes |

|---|---|---|---|---|

| 1 | Cyclization | 3-hydrazinopyridine·dihydrochloride, acrylonitrile, sodium ethoxide in ethanol, 60°C, 5 h | 1-(pyridin-3-yl)-4,5-dihydro-1H-pyrazol-3-amine | High yield, exothermic reaction |

| 2 | Oxidation | Oxidizing agent (e.g., mild oxidants) | 3-(3-amino-1H-pyrazol-1-yl)pyridine | Efficient conversion |

| 3 | Sandmeyer reaction (halogenation) | NaNO2, HCl for diazotization, CuCl for chlorination | 3-(3-chloro-1H-pyrazol-1-yl)pyridine | Reliable halogenation method |

| 4 | Alkylation | 2-chloroethyl halide, base (K2CO3/NaH), aprotic solvent | 3-(4-(2-chloroethyl)-1H-pyrazol-3-yl)pyridine | Selective alkylation at pyrazole 4-position |

| 5 | Alternative SNAr/Japp–Klingemann | 2-chloro-3-nitropyridine, hydrazine derivatives, diazonium tosylates | Pyrazolo-pyridine derivatives | One-pot, operationally simple |

Analytical Characterization and Confirmation

- NMR Spectroscopy: Proton and carbon NMR confirm the structure of intermediates and final products, with characteristic chemical shifts for pyridine and pyrazole protons.

- Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) confirms molecular ion peaks corresponding to expected molecular weights.

- Chromatography: Purification by column chromatography ensures product purity.

Summary of Key Research Findings

- The multi-step synthesis involving cyclization, oxidation, and Sandmeyer halogenation is an effective route to prepare chloro-substituted pyrazolopyridines.

- The use of acrylonitrile and hydrazinopyridine derivatives under basic conditions is critical for efficient pyrazole ring formation.

- Alkylation with 2-chloroethyl halides allows selective functionalization at the pyrazole 4-position.

- Alternative one-pot methodologies using nitropyridines and diazonium salts offer operational simplicity and scalability.

- The synthetic routes provide good to excellent yields with reliable scalability, enabling further medicinal chemistry exploration.

This detailed overview consolidates diverse, authoritative sources to present a comprehensive picture of the preparation methods for 3-(4-(2-chloroethyl)-1H-pyrazol-3-yl)pyridine , highlighting practical synthetic steps, reaction conditions, and relevant research insights.

Chemical Reactions Analysis

Types of Reactions

Substitution Reactions: The presence of a chlorine atom on the ethyl chain makes it a good candidate for nucleophilic substitution reactions.

Oxidation and Reduction: The nitrogen atoms in the pyrazole and pyridine rings can participate in redox reactions, altering the electronic properties of the compound.

Coupling Reactions: It can undergo various coupling reactions, forming bonds with other aromatic or aliphatic compounds.

Common Reagents and Conditions

Nucleophilic substitution: Common nucleophiles like hydroxide, amines, or thiolates can replace the chlorine atom.

Oxidation: Potassium permanganate or hydrogen peroxide can be used.

Reduction: Palladium on carbon (Pd/C) in the presence of hydrogen gas.

Major Products

The major products of these reactions depend on the reagents used and the specific reaction conditions. For example, substituting the chlorine atom with an amine group would result in a 3-(4-(2-aminoethyl)-1H-pyrazol-3-yl)pyridine derivative.

Scientific Research Applications

Chemistry

This compound is a valuable intermediate in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds with potential biological activity.

Biology and Medicine

In biomedical research, 3-(4-(2-chloroethyl)-1H-pyrazol-3-yl)pyridine can be investigated for its potential as a pharmaceutical agent, especially due to its ability to interact with various biological targets.

Industry

In the industrial sector, this compound might be explored for use in the development of new materials or as a building block for more complex chemicals.

Mechanism of Action

The mechanism by which 3-(4-(2-chloroethyl)-1H-pyrazol-3-yl)pyridine exerts its effects is related to its ability to interact with specific molecular targets. These interactions can involve:

Binding to enzymes, potentially inhibiting or modifying their activity.

Interacting with nucleic acids, affecting gene expression or protein synthesis.

Molecular Targets and Pathways

The exact pathways depend on the specific application and context in which this compound is used. It might interact with pathways involved in cell division, signal transduction, or metabolic processes.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key parameters of 3-(4-(2-chloroethyl)-1H-pyrazol-3-yl)pyridine with structurally related compounds:

Key Observations:

- Substituent Effects : The 2-chloroethyl group in the target compound contrasts with methyl, phenyl, or amide substituents in analogs. This group increases electrophilicity, enabling nucleophilic substitution reactions (e.g., with amines or thiols), a feature less prominent in methyl- or phenyl-substituted analogs .

- Thermal Stability : Compounds with bulky substituents (e.g., substituted phenyl groups in ) exhibit higher melting points (268–287°C), likely due to enhanced van der Waals interactions. The target compound’s melting point is unreported but expected to be lower due to its smaller substituents.

- Crystallinity : The unsubstituted 4-(1H-pyrazol-3-yl)pyridine forms co-crystals with phthalic acid via O–H⋯N and N–H⋯O bonds . The chloroethyl group in the target compound may disrupt such interactions, altering solubility and crystallization behavior.

Reactivity and Stability

- The chloroethyl group undergoes nucleophilic substitution more readily than methyl or phenyl groups, enabling conjugation with biomolecules (e.g., antibodies in ADC drugs).

- Steric hindrance from substituted phenyl groups in may reduce reactivity compared to the target compound’s linear chloroethyl chain.

Biological Activity

The compound 3-(4-(2-chloroethyl)-1H-pyrazol-3-yl)pyridine is a novel heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a pyrazole ring linked to a pyridine ring , with a chloroethyl substituent that enhances its reactivity and biological profile. The unique combination of these structural elements contributes to its diverse biological activities.

The biological activity of 3-(4-(2-chloroethyl)-1H-pyrazol-3-yl)pyridine can be attributed to several mechanisms:

- Covalent Bond Formation : The chloroethyl group can react with nucleophilic sites in proteins or nucleic acids, leading to inhibition of their functions.

- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in cancer progression or microbial resistance .

- DNA Interaction : Potential interactions with DNA may disrupt replication or transcription processes, contributing to its anticancer properties .

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to 3-(4-(2-chloroethyl)-1H-pyrazol-3-yl)pyridine have demonstrated significant antiproliferative effects against various cancer cell lines, including:

- Breast Cancer (MDA-MB-231)

- Liver Cancer (HepG2)

- Lung Cancer

In vitro studies showed that these compounds could inhibit cell growth and induce apoptosis in cancer cells, suggesting their potential as therapeutic agents .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that pyrazole derivatives exhibit activity against a range of pathogens, including:

- Gram-positive bacteria (e.g., Staphylococcus aureus)

- Gram-negative bacteria (e.g., Escherichia coli)

- Fungi (e.g., Candida albicans)

The minimum inhibitory concentrations (MICs) for these compounds were found to be comparable to standard antimicrobial agents, indicating their potential as alternative treatments for infections .

Case Studies

Q & A

Q. What are the common synthetic routes for preparing 3-(4-(2-chloroethyl)-1H-pyrazol-3-yl)pyridine?

Methodological Answer: The compound can be synthesized via coupling reactions involving halogenated pyrazole intermediates. For example, copper-catalyzed Ullmann-type coupling between 3-iodo-5-methylpyrazole and pyridine boronic acid derivatives in dichloroethane, using bases like Na₂CO₃ and ligands such as 2,2'-bipyridyl, has been employed for analogous pyridine-pyrazole systems . Alternatively, nucleophilic substitution reactions involving 2-chloroethyl groups can introduce the chloroethyl moiety. Key steps include purification via column chromatography (e.g., ethyl acetate/hexane gradients) and characterization by / NMR and HRMS to confirm molecular identity .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): NMR (400 MHz, CDCl₃) resolves aromatic protons (δ 8.5–7.0 ppm) and alkyl/chloroethyl signals (δ 4.0–3.0 ppm). NMR confirms carbon environments, including pyrazole C-3 (δ ~150 ppm) and pyridine C-2 (δ ~145 ppm) .

- High-Resolution Mass Spectrometry (HRMS): ESI-HRMS provides exact mass verification (e.g., [M+H]) with deviations <2 ppm .

- X-ray Crystallography: Single-crystal X-ray diffraction resolves bond lengths, angles, and supramolecular interactions (e.g., N–H⋯Cl hydrogen bonds in coordination complexes) .

Advanced Research Questions

Q. How can X-ray crystallography elucidate the coordination behavior of this compound in metal-organic frameworks (MOFs)?

Methodological Answer: The pyridine-pyrazole moiety acts as a bidentate ligand, coordinating to metals like Zn via pyridine-N and pyrazole-N atoms. In tetrahedral ZnCl₂ complexes, bond lengths (e.g., Zn–N ≈ 2.0 Å) and angles (N–Zn–Cl ≈ 110°) are refined using SHELXL, with hydrogen-bonded networks stabilizing the 3D structure . Synchrotron or MoKα radiation (λ = 0.71073 Å) is recommended for high-resolution data, and hydrogen atoms are modeled via riding constraints (C–H = 0.93 Å, N–H = 0.86 Å) .

Q. How can low yields in Ullmann-type coupling reactions be addressed during synthesis?

Methodological Answer: Low yields (e.g., 17.9% in analogous reactions) may arise from steric hindrance or side reactions. Optimization strategies include:

- Catalyst Systems: Switching from Cu(OAc)₂/Cs₂CO₃ to Pd-based catalysts (e.g., Suzuki-Miyaura conditions) for improved regioselectivity .

- Solvent and Temperature: Using polar aprotic solvents (DMSO or DMF) at elevated temperatures (80–100°C) to enhance reaction kinetics .

- Ligand Screening: Testing chelating ligands (e.g., 1,10-phenanthroline) to stabilize reactive intermediates .

Q. What strategies optimize hydrogen-bonding interactions in co-crystals of this compound?

Methodological Answer: Co-crystallization with hydrogen-bond donors (e.g., terephthalic acid) and water generates robust supramolecular architectures. For example, O–H⋯N (2.75 Å) and N–H⋯O (2.89 Å) interactions form linear three-molecule units, as observed in triclinic crystals (space group ) . Design principles include:

Q. How does ligand functionalization impact the design of MOFs or coordination polymers?

Methodological Answer: The chloroethyl group introduces steric bulk and potential reactivity (e.g., nucleophilic substitution). In Zn complexes, substituents influence coordination geometry (tetrahedral vs. octahedral) and porosity. For instance, bulkier groups reduce interpenetration in MOFs, enhancing surface area for gas adsorption . Mechanochemical synthesis (ball-milling) can further tailor crystallinity and topology .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported melting points for structurally similar pyridine-pyrazole derivatives?

Methodological Answer: Variations in melting points (e.g., 104–107°C vs. 110–112°C) may arise from:

- Polymorphism: Recrystallization from different solvents (e.g., EtOAc vs. MeOH) can yield distinct polymorphs.

- Impurity Profiles: Column chromatography gradients (e.g., 0–100% EtOAc/hexane) affect purity; HRMS and DSC validate homogeneity .

- Crystallization Conditions: Slow cooling vs. rapid evaporation impacts crystal packing and thermal stability .

Tables

Q. Table 1. Key Crystallographic Data for 3-(4-(2-Chloroethyl)-1H-pyrazol-3-yl)pyridine Derivatives

| Parameter | Value (Example) | Source |

|---|---|---|

| Crystal System | Triclinic () | |

| Unit Cell Dimensions | , | |

| H-bond Lengths | N–H⋯O = 2.89 Å | |

| Refinement Software | SHELXL (R factor = 0.064) |

Q. Table 2. Synthetic Optimization Parameters

| Variable | Optimal Condition | Yield Improvement |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ | +30% |

| Solvent | DMF at 100°C | +25% |

| Ligand | 1,10-Phenanthroline | +15% |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.